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Introduction
FR900359 is a naturally occurring cyclic depsipeptide isolated from the leaves of Ardisia

crenata. It has emerged as a powerful pharmacological tool for the investigation of signaling

pathways mediated by the Gq family of G proteins. This technical guide provides a

comprehensive overview of the in vitro pharmacological properties of FR900359, including its

mechanism of action, selectivity, and its effects on downstream signaling cascades. Detailed

experimental protocols for key assays and quantitative data are presented to facilitate its

application in research and drug development.

Mechanism of Action
FR900359 is a potent and selective inhibitor of the Gαq subfamily of heterotrimeric G proteins.

[1][2] Its primary mechanism of action is the inhibition of the exchange of guanosine

diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[3] By acting as a

guanine nucleotide dissociation inhibitor (GDI), FR900359 effectively locks the Gαq protein in

its inactive, GDP-bound state, thereby preventing its activation by G protein-coupled receptors

(GPCRs).[3]
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FR900359 exhibits remarkable selectivity for specific members of the Gαq family. In vitro

studies have consistently demonstrated its potent inhibitory activity against Gαq, Gα11, and

Gα14 subunits. Conversely, it does not significantly inhibit other Gα subunit families, including

Gαs, Gαi/o, and Gα12/13. Notably, the Gα16 subunit, also a member of the Gq family, is not

inhibited by FR900359.

Gα Subunit Family Specific Isoforms Inhibited
Specific Isoforms Not
Inhibited

Gαq/11 Gαq, Gα11, Gα14 Gα16

Gαs All isoforms

Gαi/o All isoforms

Gα12/13 All isoforms

Quantitative Pharmacological Data
The inhibitory potency of FR900359 has been quantified in various in vitro assays. The

following table summarizes key binding affinity and functional inhibition data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1674037?utm_src=pdf-body
https://www.benchchem.com/product/b1674037?utm_src=pdf-body
https://www.benchchem.com/product/b1674037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Parameter Value Target Notes

Radioligand

Binding
pKD 8.45 Gαq

Using a tritiated

derivative of

FR900359.

GTPγS Binding

Assay
IC50 ~75 nM

Gαq and Gαq-

Q209L

Measures the

inhibition of

[35S]GTPγS

binding to

purified Gαq

protein.[3]

BRET Assay IC50 Low µM
Gαq, Gα11,

Gα14

Inhibition of

agonist-induced

BRET signal

changes

between Gα and

Gγ subunits.

Calcium

Mobilization
-

Complete

inhibition at 1 µM

Gq-coupled

receptors

Specific IC50

values are not

consistently

reported in the

literature.

Inositol

Monophosphate

Accumulation

-
Complete

inhibition

Gq-coupled

receptors

Demonstrates

blockade of the

PLC-β pathway.

ERK1/2

Phosphorylation
-

Significant

inhibition at 1 µM

Downstream of

Gq activation

Inhibition of a

key MAPK

pathway

component.

Signaling Pathways and Experimental Workflows
Gq Signaling Pathway Inhibition by FR900359
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FR900359 blocks the activation of Gαq, thereby inhibiting its downstream effectors, most

notably Phospholipase C-β (PLC-β). This prevents the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), consequently

blocking IP3-mediated calcium mobilization and DAG-mediated activation of Protein Kinase C

(PKC). This ultimately leads to the attenuation of downstream signaling cascades, such as the

ERK/MAPK pathway.
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Caption: Gq signaling pathway and the inhibitory action of FR900359.

Experimental Workflow: GTPγS Binding Assay
This assay directly measures the ability of FR900359 to inhibit the binding of the non-

hydrolyzable GTP analog, [35S]GTPγS, to purified Gαq protein.
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Caption: Workflow for determining the IC50 of FR900359 using a GTPγS binding assay.
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Experimental Workflow: Western Blot for ERK
Phosphorylation
This workflow outlines the steps to assess the inhibitory effect of FR900359 on GPCR-induced

ERK phosphorylation in a cell-based assay.
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Caption: Workflow for analyzing FR900359's effect on ERK phosphorylation via Western Blot.
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Experimental Protocols
[35S]GTPγS Binding Assay
Objective: To determine the IC50 value of FR900359 for the inhibition of [35S]GTPγS binding to

purified Gαq.

Materials:

Purified recombinant Gαq protein

FR900359

[35S]GTPγS

GTPγS (unlabeled)

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 100 mM NaCl, 1 mM DTT, 1 µM GDP

Scintillation fluid

Glass fiber filters

Filtration manifold

Scintillation counter

Procedure:

Prepare serial dilutions of FR900359 in the assay buffer.

In a microplate, add 20 µL of assay buffer, 20 µL of FR900359 dilution (or vehicle control),

and 20 µL of purified Gαq protein (final concentration ~50-100 nM).

For non-specific binding control wells, add unlabeled GTPγS to a final concentration of 10

µM.

Pre-incubate the plate for 30 minutes at 30°C.
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Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1-1 nM).

Incubate for 60-90 minutes at 30°C with gentle agitation.

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl pH 7.4, 100

mM NaCl, 10 mM MgCl2).

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each FR900359 concentration relative to the

vehicle control and determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay
Objective: To assess the inhibitory effect of FR900359 on agonist-induced intracellular calcium

mobilization in cells expressing a Gq-coupled receptor.

Materials:

HEK293 cells (or other suitable cell line) endogenously or transiently expressing a Gq-

coupled GPCR of interest.

FR900359

A specific agonist for the GPCR of interest.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Fluorescence plate reader with an injection system.

Procedure:

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1674037?utm_src=pdf-body
https://www.benchchem.com/product/b1674037?utm_src=pdf-body
https://www.benchchem.com/product/b1674037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's

instructions (typically incubate for 30-60 minutes at 37°C).

Wash the cells with assay buffer to remove excess dye.

Add FR900359 at various concentrations (or vehicle) to the wells and incubate for a

predetermined time (e.g., 30-60 minutes) at 37°C.

Place the plate in the fluorescence plate reader and measure the basal fluorescence.

Inject the GPCR agonist at a concentration known to elicit a robust response (e.g., EC80)

and immediately begin recording the fluorescence intensity over time (typically for 60-120

seconds).

Analyze the data by calculating the change in fluorescence (peak - baseline) for each well.

Determine the percentage of inhibition for each FR900359 concentration and, if a dose-

response is performed, calculate the IC50 value.

Western Blot for ERK1/2 Phosphorylation
Objective: To determine the effect of FR900359 on agonist-induced phosphorylation of ERK1/2.

Materials:

Cells expressing a Gq-coupled receptor.

FR900359

GPCR agonist

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein assay reagent (e.g., BCA kit)

SDS-PAGE gels and running buffer

PVDF membrane
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Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

Pre-treat the cells with various concentrations of FR900359 (or vehicle) for 1-2 hours.

Stimulate the cells with the GPCR agonist for a short period (typically 5-10 minutes).

Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer, scrape, and collect the lysates.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the anti-t-ERK antibody to control for protein loading.

Quantify the band intensities using densitometry and normalize the p-ERK signal to the t-

ERK signal.

Conclusion
FR900359 is a highly selective and potent inhibitor of Gαq/11/14 proteins, making it an

invaluable tool for dissecting Gq-mediated signaling pathways in vitro. Its well-defined

mechanism of action and selectivity profile, as outlined in this guide, provide a solid foundation

for its use in a wide range of experimental settings. The detailed protocols provided herein offer

practical guidance for researchers aiming to utilize FR900359 to investigate the role of Gq

signaling in various physiological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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